3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound that features a boron-containing dioxaborolane ring and a tetrahydropyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the formation of the dioxaborolane ring followed by its attachment to the tetrahydropyrazolo[1,5-a]pyrazine core. One common method involves the reaction of a suitable pyrazole derivative with a boronic acid or boronate ester under catalytic conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate in an inert atmosphere.
Major Products
Oxidation: Boronic acids.
Reduction: Modified pyrazine derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several applications in scientific research:
Medicine: Research into its potential as a pharmacophore in drug discovery.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boron-containing structure but with a pyridine ring instead of a pyrazolo[1,5-a]pyrazine core.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane ring but with different substituents.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Features two dioxaborolane rings attached to a benzothiadiazole core.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its combination of a boron-containing dioxaborolane ring and a tetrahydropyrazolo[1,5-a]pyrazine core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C12H20BN3O2 |
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Molecular Weight |
249.12 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-16-6-5-14-8-10(9)16/h7,14H,5-6,8H2,1-4H3 |
InChI Key |
GQPUAELCBPJVSY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CNCCN3N=C2 |
Origin of Product |
United States |
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